molecular formula C9H9IO2 B167435 3-(4-Iodophenyl)propanoic acid CAS No. 1643-29-4

3-(4-Iodophenyl)propanoic acid

Cat. No. B167435
CAS RN: 1643-29-4
M. Wt: 276.07 g/mol
InChI Key: SJMRZGIIQIWIFS-UHFFFAOYSA-N
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Patent
US08586607B2

Procedure details

A mixture of H2SO4 (1.25 mL), water (12.5 mL) and AcOH (25 mL) in a 250 mL flask and 3-phenylpropanoic acid (3.00 g, 20.0 mmol), iodine (1.40 g, 5.5 mmol) and KIO3 (0.98 g, 4.6 mmol) was added. The reaction was heated to reflux and a solution of iodine (1.40 g, 5.5 mmol) in AcOH (25 mL) was added in portions of 5 mL as the colour of the reaction faded from purple to orange. After 3 hours when no further colour changes appeared the reaction was cooled to room temperature. before quenching with 1M NaHSO3. The reaction was added water and extracted with EtOAc. The organic phases were combined, washed with brine, dried over MgSO4 and concentrated under vacuum. The product (4.15 g, 75%), containing minor impurites of starting material and the ortho-iodinated product, was recrystallised from PE to provide 1.83 g (33%) of the pure and white crystalline product. Rf: 0.10 (EtOAc:hexanes, 1:4); 1HNMR (CDCl3) δ 7.62-7.59 (m, 2H), 6.97-6.95 (m, 2H), 2.92-2.87 (t, 2H, J=7.5 Hz), 2.68-2.63 (t, 2H, J=7.5 Hz); 13CNMR (CDCl3) δ 178.5, 139.7, 137.6, 130.4, 91.6, 35.2, 30.0.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
KIO3
Quantity
0.98 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.O.[C:7]1([CH2:13][CH2:14][C:15]([OH:17])=[O:16])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[I:18]I>CC(O)=O.CCOC(C)=O>[I:18][C:10]1[CH:11]=[CH:12][C:7]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
1.25 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
12.5 mL
Type
reactant
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=O)O
Name
Quantity
1.4 g
Type
reactant
Smiles
II
Name
KIO3
Quantity
0.98 g
Type
reactant
Smiles
Step Four
Name
Quantity
1.4 g
Type
reactant
Smiles
II
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)O
Step Five
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
before quenching with 1M NaHSO3
ADDITION
Type
ADDITION
Details
The reaction was added water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
The product (4.15 g, 75%), containing minor impurites of starting material
CUSTOM
Type
CUSTOM
Details
the ortho-iodinated product, was recrystallised from PE
CUSTOM
Type
CUSTOM
Details
to provide 1.83 g (33%) of the pure and white crystalline product

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
IC1=CC=C(C=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.